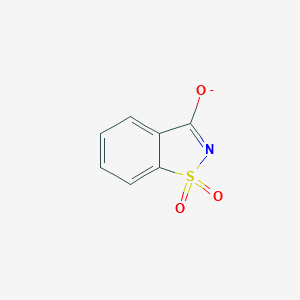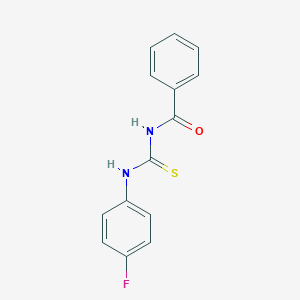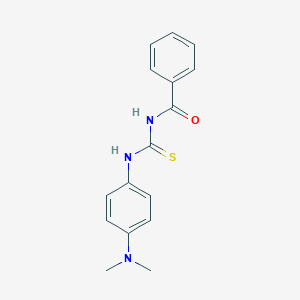![molecular formula C19H22N2O5S B185024 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone CAS No. 5975-52-0](/img/structure/B185024.png)
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone, also known as MPEP, is a compound that has been widely studied for its potential use in treating neurological disorders. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in regulating synaptic plasticity and neuronal excitability.
Mechanism of Action
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone selectively blocks the mGluR5 receptor, which is involved in regulating the release of glutamate, a neurotransmitter that plays a critical role in synaptic plasticity and neuronal excitability. By blocking this receptor, 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone can modulate the activity of glutamate and improve neuronal function.
Biochemical and Physiological Effects:
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone has been shown to have a range of biochemical and physiological effects, including improving cognitive function, reducing anxiety and depression, and alleviating symptoms of neurological disorders. 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone has also been shown to modulate the activity of other neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone in lab experiments is its selectivity for the mGluR5 receptor, which allows for precise modulation of glutamate activity. However, 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone also has limitations, including its potential for off-target effects and its limited bioavailability in vivo.
Future Directions
There are several future directions for research on 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone, including exploring its potential therapeutic applications in other neurological disorders, such as autism and schizophrenia. Additionally, research could focus on developing more selective and potent mGluR5 antagonists, as well as improving the bioavailability of 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone in vivo. Finally, studies could investigate the mechanisms underlying the biochemical and physiological effects of 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone, with the goal of developing more effective treatments for neurological disorders.
Synthesis Methods
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting compound with 2-phenoxyacetyl chloride. The final product is obtained through purification and crystallization.
Scientific Research Applications
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone has been studied extensively for its potential therapeutic applications in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and fragile X syndrome. Studies have shown that 1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone can improve cognitive function, reduce anxiety and depression, and alleviate symptoms of these disorders.
properties
CAS RN |
5975-52-0 |
|---|---|
Product Name |
1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone |
Molecular Formula |
C19H22N2O5S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-7-9-18(10-8-16)27(23,24)21-13-11-20(12-14-21)19(22)15-26-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
InChI Key |
NRDDETQQWYZKTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



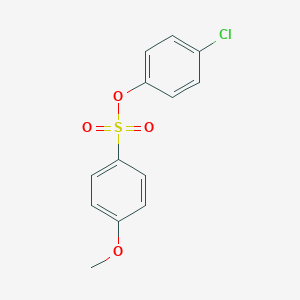


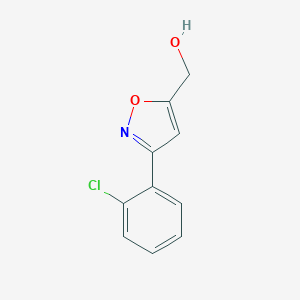

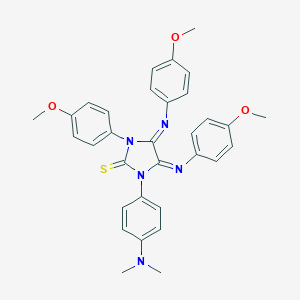
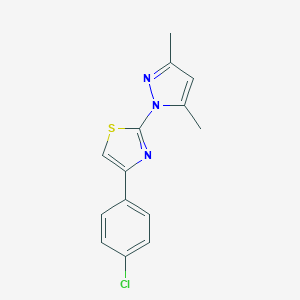

![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)
![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)

